molecular formula C16H15N3OS B4441136 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4441136
M. Wt: 297.4 g/mol
InChI Key: RXWNQZJMSUCPRF-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a thieno[2,3-b]pyridine ring system and an amide functional group.

Scientific Research Applications

3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In the field of materials science, it has been studied for its applications in organic electronics and optoelectronics. Additionally, this compound has been evaluated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been reported to exhibit potent inhibitory activity against certain enzymes, including protein kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and signal transduction. Therefore, inhibition of these enzymes by 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide may lead to the modulation of these processes and potentially result in therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, it has been reported to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in good yields. Furthermore, it has been reported to exhibit low toxicity and high selectivity towards certain enzymes, making it a promising drug candidate. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the compound to cells or animals in vivo.

Future Directions

There are several future directions for the study of 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide. In medicinal chemistry, further studies are needed to evaluate its efficacy and safety as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In the field of materials science, this compound can be further studied for its potential applications in organic electronics and optoelectronics. Additionally, more research is needed to understand the mechanism of action of 3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide and its effects on various cellular processes. Finally, the development of new synthetic methods for this compound can lead to the discovery of new derivatives with improved properties.

properties

IUPAC Name

3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-9-5-3-6-10(2)13(9)19-15(20)14-12(17)11-7-4-8-18-16(11)21-14/h3-8H,17H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNQZJMSUCPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2,6-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

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